Diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate
Overview
Description
Diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate is a complex organic compound that features a thiazole ring, an amino group, and a methoxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate typically involves multi-step organic reactions. The process often starts with the preparation of the thiazole ring, followed by the introduction of the amino group and the methoxyimino group. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and methoxyimino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of derivatives with modified functional groups.
Scientific Research Applications
Diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the compound’s observed effects. Detailed studies are required to fully elucidate these mechanisms and identify the key molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate: shares similarities with other thiazole-containing compounds, such as thiamine (vitamin B1) and certain antibiotics like penicillin.
Methoxyimino derivatives: Compounds with similar methoxyimino groups can exhibit comparable chemical reactivity and biological activity.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. Its ability to participate in diverse chemical reactions and its relevance in various fields of research highlight its significance.
Properties
IUPAC Name |
diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N3O6PS/c1-4-17-20(15,18-5-2)19-9(14)8(13-16-3)7-6-21-10(11)12-7/h6H,4-5H2,1-3H3,(H2,11,12)/b13-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUBDJZPDAPQRE-JYRVWZFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC(=O)C(=NOC)C1=CSC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(OCC)OC(=O)/C(=N\OC)/C1=CSC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N3O6PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440898 | |
Record name | AKOS015963221 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70440898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179258-53-8 | |
Record name | AKOS015963221 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70440898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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